1,3-Dioxolane-4-butanol
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Overview
Description
1,3-Dioxolane-4-butanol: is a chemical compound that belongs to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxolane-4-butanol can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Another method involves the reaction of halogenomethyl-1,3-dioxolane with an alkali metal or alkaline earth metal salt of an alcohol or carboxylic acid .
Industrial Production Methods: Industrial production of this compound often involves the use of efficient and chemoselective catalysts such as zirconium tetrachloride (ZrCl4) for the acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxolane-4-butanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like organolithium (RLi) and Grignard reagents (RMgX) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols .
Scientific Research Applications
1,3-Dioxolane-4-butanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dioxolane-4-butanol involves its ability to undergo ring-opening polymerization (ROP) to form functional poly(α-hydroxy acid)s (PAHAs) . This process is facilitated by catalysts such as salen aluminium, which provide a balance of reactivity and selectivity . The compound’s ability to form stable solid electrolyte interphases (SEI) in lithium metal batteries is attributed to the formation of fluorine- and boron-rich interfaces .
Comparison with Similar Compounds
1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring containing two oxygen atoms.
5-Methyl-1,3-dioxolane-4-one: A structurally related compound used as a green solvent.
Uniqueness: 1,3-Dioxolane-4-butanol is unique due to its specific ring structure and the presence of a butanol group, which imparts distinct chemical properties and reactivity compared to other 1,3-dioxolanes and 1,3-dioxanes .
Properties
CAS No. |
3357-46-8 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
4-(1,3-dioxolan-4-yl)butan-1-ol |
InChI |
InChI=1S/C7H14O3/c8-4-2-1-3-7-5-9-6-10-7/h7-8H,1-6H2 |
InChI Key |
KRNYIXPUTGIQOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCO1)CCCCO |
Origin of Product |
United States |
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